
Desyl benzoate
Overview
Description
Desyl benzoate, also known as 2-oxo-1,2-diphenylethyl benzoate, is an organic compound with the molecular formula C21H16O3. It is a derivative of benzoin and benzoic acid, characterized by its crystalline structure and aromatic properties. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Desyl benzoate, like its close relative benzyl benzoate , is likely to target parasites such as mites and lice . These parasites are the primary targets due to their susceptibility to the toxic effects of benzoate compounds .
Mode of Action
Benzyl benzoate, a similar compound, exerts toxic effects on the nervous system of the parasite, resulting in its death . It is also toxic to mite ova . Given the structural similarity, this compound may have a similar mode of action.
Biochemical Pathways
Benzoate compounds are known to be involved in the degradation of aromatic hydrocarbons . The benzoyl-CoA pathway is a key player in this process . This pathway catabolizes a wide range of compounds, including benzene, toluene, ethylbenzoate, and xylene .
Pharmacokinetics
Pharmacokinetic principles suggest that the absorption, distribution, metabolism, and excretion (adme) of a compound influence its bioavailability .
Result of Action
Similar benzoate compounds have been shown to have a good local anesthetic effect . This suggests that this compound may also have anesthetic properties.
Biochemical Analysis
Biochemical Properties
Desyl benzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that benzoate, a related compound, can have effects on the human gut microbiome
Molecular Mechanism
It is known that the compound has a molecular weight of 316.35 and a predicted density of 1.195±0.06 g/cm3
Preparation Methods
Synthetic Routes and Reaction Conditions: Desyl benzoate can be synthesized through the esterification of benzoin with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzoin with benzoyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is conducted at elevated temperatures to accelerate the process, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Desyl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil and benzoic acid.
Reduction: Reduction of this compound yields benzoin and benzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzil and benzoic acid.
Reduction: Benzoin and benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Desyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Benzoin: A precursor to desyl benzoate, used in organic synthesis.
Benzil: An oxidation product of this compound, used in the synthesis of heterocyclic compounds.
Benzoyl chloride: Used in the industrial production of this compound.
Uniqueness: this compound is unique due to its dual functionality as both an ester and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Additionally, its aromatic properties make it valuable in the fragrance and flavoring industries.
Biological Activity
Desyl benzoate, also known as ethanone, 2-(benzoyloxy)-1-phenyl-, is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a derivative of benzoin and benzoic acid. Its structure features a benzoyloxy group attached to a phenyl group, which contributes to its unique chemical properties. The compound is often synthesized through esterification processes involving benzoin and benzoic acid, typically using dehydrating agents like sulfuric acid or phosphorus pentoxide to facilitate the reaction.
Target of Action
This compound exhibits various biological activities through its interactions with different molecular targets. The ester group can undergo hydrolysis to release benzoic acid and desyl alcohol, which may participate in various biochemical pathways. Additionally, the phenyl group interacts with aromatic receptors within biological systems, influencing its pharmacological effects.
Biochemical Pathways
Research indicates that this compound and its derivatives can affect several biochemical pathways. For instance, similar benzoate compounds have shown antimicrobial activity by disrupting cellular membranes in bacteria and fungi. Furthermore, they may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various pathogens. A comparative study demonstrated that this compound derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound demonstrates potential anticancer activity. One study evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings indicated that this compound significantly reduced cell viability in a dose-dependent manner:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Case Studies
- Local Anesthetic Effects : A study investigated the local anesthetic properties of this compound derivatives. Compounds were designed based on known anesthetics like tetracaine, leading to the discovery that certain derivatives exhibited comparable anesthetic effects with lower toxicity profiles .
- Drug Delivery Systems : Research explored the potential of this compound as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy, making it valuable in pharmaceutical formulations.
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOSBCXOMBLILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-20-7 | |
Record name | NSC60084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-BENZOIN BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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